Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate
Overview
Description
Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate is a heterocyclic compound that features a fused ring system combining isoxazole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrimidine-5-carboxylic acid with hydroxylamine to form the isoxazole ring, followed by esterification with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atom.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Major Products Formed
Substituted Derivatives: Products formed by nucleophilic substitution.
Oxidized or Reduced Derivatives: Products formed by oxidation or reduction reactions.
Scientific Research Applications
Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloropyrimidine-5-carboxylate
- Isoxazolo[5,4-d]pyrimidine derivatives
Uniqueness
Ethyl 4-chloroisoxazolo[5,4-d]pyrimidine-3-carboxylate is unique due to its fused ring system, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for the development of new chemical entities with potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-chloro-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O3/c1-2-14-8(13)5-4-6(9)10-3-11-7(4)15-12-5/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZSADKHPMLRPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2=C1C(=NC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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